Ethyl 3-bromo-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate
Overview
Description
Ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate is an organic compound that belongs to the class of alkyl-phenylketones. This compound is characterized by the presence of a bromine atom, an ester group, and a phthalimide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate typically involves the following steps:
Bromination: The starting material, ethyl 3-bromobenzoate, is prepared by brominating ethyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide.
Acylation: The brominated compound is then acylated with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Esterification: The final step involves esterification of the acylated product with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Hydrolysis: Aqueous base (e.g., NaOH) or acid (e.g., HCl).
Major Products
Substitution: Substituted benzoates.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: Lacks the phthalimide moiety, making it less versatile in biological applications.
Ethyl 4-bromo-2,3-dioxobutyrate: Contains a different ester group, leading to different reactivity and applications.
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
Properties
IUPAC Name |
ethyl 3-bromo-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c1-2-27-20(26)12-7-8-13(16(21)9-12)11-28-17(23)10-22-18(24)14-5-3-4-6-15(14)19(22)25/h3-9H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDHXSGCQPASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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